molecular formula C19H21N3O2 B2621964 N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide CAS No. 1385345-74-3

N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide

货号 B2621964
CAS 编号: 1385345-74-3
分子量: 323.396
InChI 键: XCPMAQMOXOYBDU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide, also known as CR845, is a non-opioid analgesic drug that has been developed for the treatment of various types of pain. Unlike opioids, CR845 does not produce the adverse effects of addiction, respiratory depression, and sedation, making it a safer alternative for pain management.

作用机制

N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide exerts its analgesic effects by binding to the kappa opioid receptor (KOR) in the brain and spinal cord. Unlike traditional opioids, which bind to the mu opioid receptor, N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide does not produce the adverse effects of respiratory depression, sedation, or addiction. The drug also has anti-inflammatory properties, which may contribute to its analgesic effects.
Biochemical and physiological effects:
N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide has been shown to have a number of biochemical and physiological effects. The drug has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), in response to injury or inflammation. In addition, N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide has been shown to increase the release of anti-inflammatory cytokines, such as interleukin-10 (IL-10). These effects may contribute to the drug's analgesic and anti-inflammatory properties.

实验室实验的优点和局限性

One of the main advantages of N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide for lab experiments is its low potential for abuse and dependence. This makes it a safer alternative to traditional opioids for studying pain pathways and mechanisms. However, N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide has a relatively short half-life, which may limit its use in certain experiments. In addition, the drug may have off-target effects that need to be taken into account when interpreting results.

未来方向

There are several future directions for research on N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide. One area of interest is the development of novel formulations of the drug that can be administered orally or transdermally. Another area of interest is the investigation of the drug's effects on other pain pathways, such as those involved in chronic pain. Finally, there is a need for further studies on the safety and efficacy of N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide in humans, particularly in the context of chronic pain management.

合成方法

N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide is synthesized by a multi-step process that involves the reaction of various chemicals. The synthesis process includes the reaction of 6-methyl-3-pyridinemethanol with propylamine, followed by the reaction of the resulting compound with benzoyl chloride. The final step involves the reaction of the benzoyl chloride compound with cyanomethyl magnesium bromide.

科学研究应用

N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide has been extensively studied for its potential use as a non-opioid analgesic drug. The drug has been shown to be effective in reducing pain in various animal models, including models of inflammatory pain, neuropathic pain, and postoperative pain. In addition, N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide has been shown to have a low potential for abuse and dependence, making it a promising alternative to opioids for pain management.

属性

IUPAC Name

N-(cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-3-10-22(11-9-20)19(23)17-6-4-5-16(12-17)14-24-18-8-7-15(2)21-13-18/h4-8,12-13H,3,10-11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPMAQMOXOYBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)C1=CC=CC(=C1)COC2=CN=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。